molecular formula C9H12FNO2 B1389402 3-(2-Amino-4-fluorophenoxy)propan-1-ol CAS No. 1152569-61-3

3-(2-Amino-4-fluorophenoxy)propan-1-ol

Cat. No.: B1389402
CAS No.: 1152569-61-3
M. Wt: 185.2 g/mol
InChI Key: VIFRKVGTUFZJBB-UHFFFAOYSA-N
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Description

3-(2-Amino-4-fluorophenoxy)propan-1-ol is an organic compound with the molecular formula C9H12FNO2 It is a derivative of phenol and contains both an amino group and a fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-fluorophenoxy)propan-1-ol typically involves the reaction of 2-amino-4-fluorophenol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide and its subsequent ring-opening.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-fluorophenoxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

3-(2-Amino-4-fluorophenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-4-chlorophenoxy)propan-1-ol
  • 3-(2-Amino-4-bromophenoxy)propan-1-ol
  • 3-(2-Amino-4-methylphenoxy)propan-1-ol

Uniqueness

3-(2-Amino-4-fluorophenoxy)propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated derivatives. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other applications.

Properties

IUPAC Name

3-(2-amino-4-fluorophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFRKVGTUFZJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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